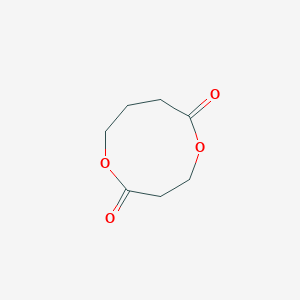

1,5-Dioxonane-2,6-dione

Description

Contextualization within Cyclic Esters and Macrolactones

1,5-Dioxonane-2,6-dione is a type of cyclic ester, specifically a dilactone, as it contains two ester functional groups within its nine-membered ring. Cyclic esters, or lactones, are a well-established class of organic compounds, with many natural and synthetic examples playing crucial roles in various applications, including pharmaceuticals and polymers. researchgate.net

Macrolactones, which are cyclic esters with large rings (typically 12-membered or larger), are particularly valued for their diverse biological activities and as monomers for producing biodegradable polymers. While 1,5-Dioxonane-2,6-dione is a medium-sized ring rather than a true macrolactone, the principles of its synthesis and reactivity, particularly ring-opening polymerization, are closely related to those of its larger counterparts. The study of such polymerizations is a critical area of research aimed at developing sustainable and biocompatible materials. acs.org

Significance of Nine-Membered Heterocycles in Synthetic and Bio-Organic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in a ring structure, are fundamental to organic and medicinal chemistry. researchgate.net Nine-membered heterocycles, in particular, present unique synthetic challenges and opportunities. The formation of these medium-sized rings is often entropically and enthalpically disfavored compared to smaller or larger rings, making their synthesis a testament to advanced synthetic methodologies. elsevierpure.com

In the realm of bio-organic chemistry, nine-membered heterocyclic scaffolds are found in a number of natural products with interesting biological activities. sci-hub.se The conformational flexibility of these medium-sized rings allows them to interact with biological targets in ways that are not possible for more rigid or smaller structures. Although specific biological activities for 1,5-Dioxonane-2,6-dione have not been reported, its structural class suggests potential for exploration in this area.

Overview of Research Trajectories for 1,5-Dioxonane-2,6-dione Scaffolds

Given the limited specific research on 1,5-Dioxonane-2,6-dione, current research trajectories are largely speculative and based on the chemistry of related compounds. Key areas of potential investigation include:

Novel Synthesis Methods: Developing efficient and stereocontrolled methods for the synthesis of 1,5-Dioxonane-2,6-dione and its derivatives would be a significant advancement. This could involve exploring various macrolactonization techniques.

Ring-Opening Polymerization: A major avenue of research would be the investigation of the ring-opening polymerization of 1,5-Dioxonane-2,6-dione to produce novel polyesters. Characterizing the properties of these polymers could reveal new applications in biodegradable plastics and biomedical materials.

Chemical and Biological Screening: Systematic screening of 1,5-Dioxonane-2,6-dione and related structures for biological activity could uncover new therapeutic leads.

Computational Studies: In the absence of extensive experimental data, computational modeling can provide valuable insights into the compound's conformational preferences, reactivity, and potential interactions with other molecules.

Compound Data

Below are tables summarizing the key information for 1,5-Dioxonane-2,6-dione and a list of all compounds mentioned in this article.

Table 1: Physicochemical Properties of 1,5-Dioxonane-2,6-dione

| Property | Value | Source |

| CAS Number | 28318-32-3 | chembk.com |

| Molecular Formula | C₇H₁₀O₄ | Current time information in Cumberland County, US.chembk.com |

| Molar Mass | 158.15 g/mol | Current time information in Cumberland County, US.chembk.com |

Structure

3D Structure

Properties

CAS No. |

28318-32-3 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

1,5-dioxonane-2,6-dione |

InChI |

InChI=1S/C7H10O4/c8-6-2-1-4-10-7(9)3-5-11-6/h1-5H2 |

InChI Key |

SURMMQHFEMBXSB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)OCCC(=O)OC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,5 Dioxonane 2,6 Dione and Its Scaffolds

Strategies for Macrocyclization and Lactonization

The formation of the 1,5-dioxonane-2,6-dione ring is a critical step that often relies on carefully designed macrocyclization and lactonization strategies. These methods are tailored to overcome the inherent difficulties of forming nine-membered rings.

Lactonization via Activated Ester Intermediates (e.g., 2-pyridinethiol esters)

One effective method for constructing the 1,5-dioxonane-2,6-dione ring system involves the intramolecular lactonization of a hydroxy acid precursor. To facilitate this cyclization, the carboxylic acid moiety is often activated. The use of 2-pyridinethiol esters as activated intermediates has proven to be a valuable strategy. In this approach, the hydroxy acid precursor is first converted to its 2-pyridinethiol ester. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the distal hydroxyl group, thereby promoting the desired intramolecular cyclization to form the nine-membered lactone. This method often requires high-dilution conditions to minimize competing intermolecular reactions.

Multi-Step Convergent Synthesis Approaches to Dioxonane Derivatives (e.g., as precursors to complex natural products)

The synthesis of complex natural products often necessitates a convergent approach, where different fragments of the target molecule are synthesized separately and then joined together. In the context of 1,5-dioxonane-2,6-dione derivatives, a multi-step convergent synthesis can be employed. This strategy involves the preparation of two or more key fragments that are later coupled and cyclized to form the desired nine-membered ring. For instance, one fragment might contain the C1-C5 portion of the ring, while another comprises the C6-C9 segment. These fragments are designed to have complementary functional groups that allow for their efficient coupling. The final macrocyclization step to form the dioxonane ring is then carried out on the assembled linear precursor. This approach offers flexibility and efficiency, particularly for the synthesis of highly substituted or stereochemically complex dioxonane derivatives that serve as crucial intermediates in the total synthesis of natural products.

Carbodiimide-Mediated Cyclization Reactions in Dioxonane Formation (e.g., N,N´-dicyclohexylcarbodiimide)

Carbodiimides, such as N,N´-dicyclohexylcarbodiimide (DCC), are widely used reagents for promoting condensation reactions, including lactonization. In the synthesis of 1,5-dioxonane-2,6-dione, DCC can be employed to facilitate the intramolecular cyclization of the corresponding seco-acid (the open-chain hydroxy acid precursor). The reaction proceeds through the formation of an O-acylisourea intermediate, which is a highly activated form of the carboxylic acid. This intermediate then readily undergoes intramolecular attack by the hydroxyl group to yield the desired nine-membered lactone and N,N´-dicyclohexylurea as a byproduct. The choice of solvent and reaction conditions is crucial for optimizing the yield of the macrocycle and minimizing side reactions.

| Cyclization Method | Activating Agent/Reagent | Key Intermediate |

| Activated Ester Lactonization | 2-mercaptopyridine and a coupling agent | 2-pyridinethiol ester |

| Convergent Synthesis | Various coupling reagents | Assembled linear precursor |

| Carbodiimide-Mediated Cyclization | N,N´-dicyclohexylcarbodiimide (DCC) | O-acylisourea |

Precursor Design and Stereochemical Control in Dioxonane Synthesis

The stereochemistry of the final 1,5-dioxonane-2,6-dione product is dictated by the stereochemistry of its precursors. Therefore, careful design and synthesis of chiral building blocks, along with the application of asymmetric transformations, are paramount for achieving stereochemical control.

Synthesis of Chiral Building Blocks for Stereoselective Dioxonane Formation

The stereoselective synthesis of 1,5-dioxonane-2,6-dione derivatives relies heavily on the use of enantiomerically pure starting materials or the introduction of chirality at an early stage. Chiral building blocks, which are molecules with one or more defined stereocenters, serve as the foundation for constructing the desired stereoisomer of the dioxonane ring. These building blocks can be derived from the chiral pool (naturally occurring chiral molecules like amino acids or carbohydrates) or synthesized through asymmetric reactions. By carefully selecting and coupling these chiral fragments, the stereocenters in the final macrocycle can be precisely controlled.

Emerging Synthetic Routes and Catalyst Development for Dioxonane Ring Systems

The synthesis of medium-sized rings, such as the nine-membered core of 1,5-dioxonane-2,6-dione, presents unique challenges in organic chemistry due to unfavorable enthalpic and entropic factors. However, recent advancements in synthetic methodologies are providing new avenues to access these complex scaffolds. Emerging strategies, including ring-closing metathesis and biocatalysis, offer powerful tools for the construction of dioxonane ring systems with greater efficiency and selectivity.

Ring-Closing Metathesis for Nine-Membered Rings

Ring-closing metathesis (RCM) has become a prominent and powerful method for the formation of unsaturated rings, including 5- to 30-membered cyclic alkenes. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by metal complexes, typically ruthenium or molybdenum carbenes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. wikipedia.org The removal of ethylene from the reaction mixture provides a strong thermodynamic driving force for the cyclization. organic-chemistry.org

The application of RCM to the synthesis of nine-membered rings has been particularly valuable, as these structures were previously difficult to assemble efficiently. wikipedia.orgnih.gov The success of nine-membered ring formation via RCM is often influenced by the conformation of the acyclic diene precursor. Substrates that are conformationally predisposed for cyclization, for instance by incorporating structural constraints, tend to undergo the reaction more smoothly. nih.gov

Catalyst development has been central to the broad application of RCM. The early tungsten-based catalysts have been largely superseded by more robust and functional-group-tolerant ruthenium catalysts, famously developed by Robert H. Grubbs, and molybdenum catalysts developed by Richard R. Schrock. wikipedia.org These catalysts, particularly the second-generation Grubbs catalysts, exhibit high activity and tolerate a wide array of functional groups, making them suitable for complex molecule synthesis. organic-chemistry.orgnih.gov For the synthesis of the 1,5-dioxonane-2,6-dione scaffold, a hypothetical RCM approach would involve an acyclic precursor containing two ester linkages and two terminal alkene groups, which would cyclize to form the nine-membered dilactone.

| Catalyst Type | Common Examples | Key Features | Typical Reaction Conditions |

|---|---|---|---|

| Grubbs' Catalysts (Ruthenium-based) | First-Generation (G-I), Second-Generation (G-II), Hoveyda-Grubbs Catalysts (HG-I, HG-II) | High functional group tolerance; stable to air and moisture. wikipedia.orgmedwinpublishers.com | Dilute solutions in solvents like dichloromethane (CH₂Cl₂) or toluene at room temperature to reflux. wikipedia.org |

| Schrock's Catalysts (Molybdenum-based) | Schrock's molybdenum alkylidene complexes | Highly active, particularly for sterically demanding substrates. medwinpublishers.com | Requires inert atmosphere (sensitive to air and moisture). wikipedia.org |

| Zhan Catalysts | Zhan 1B | Used in industrial settings for macrocyclization, can favor specific isomers. drughunter.com | Toluene, often with slow addition of substrate and catalyst to minimize dimerization. drughunter.com |

Biocatalytic Approaches to Dioxonane Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions, often in aqueous media, and their inherent chirality can lead to the production of enantiopure compounds. manchester.ac.uk For the synthesis of dioxonane structures, several classes of enzymes are of particular interest.

Lipases and esterases are widely used for the formation of ester bonds. In the context of 1,5-dioxonane-2,6-dione, these enzymes could potentially catalyze the intramolecular cyclization of a suitable hydroxy acid precursor to form the nine-membered dilactone ring. This process, known as macrolactonization, is a key step in the synthesis of many natural product macrolides. The selectivity of these enzymes can be exceptional, often allowing for the resolution of racemic mixtures to yield optically active products. nih.govnih.gov For instance, engineered Candida antarctica lipase B has been used for the kinetic resolution of related benzodioxane motifs. nih.gov

Another powerful class of enzymes for lactone synthesis are the Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone. A potential biocatalytic route to a 1,5-dioxonane-2,6-dione precursor could involve the BVMO-mediated oxidation of a corresponding nine-membered cyclic diketone. The combination of different enzyme classes in biocatalytic cascades is a growing area of research and could provide efficient, multi-step syntheses in a single pot. researchgate.net For example, an alcohol dehydrogenase could be paired with a BVMO to convert a diol into a dilactone. researchgate.net

The primary challenge in biocatalysis often lies in finding an enzyme with the desired activity and stability for a non-natural substrate. However, modern techniques in protein engineering, such as directed evolution, are rapidly expanding the toolkit of available biocatalysts for synthetic chemistry. nih.gov

| Enzyme Class | Catalytic Function | Potential Application for 1,5-Dioxonane-2,6-dione Synthesis | Advantages |

|---|---|---|---|

| Lipases/Esterases | Esterification / Transesterification / Macrolactonization | Intramolecular cyclization of a di-hydroxy di-acid or hydroxy-acid ester precursor. | High enantioselectivity, mild reaction conditions, commercially available. manchester.ac.uknih.gov |

| Baeyer-Villiger Monooxygenases (BVMOs) | Oxygen insertion adjacent to a carbonyl group (ketone to lactone). | Oxidation of a nine-membered cyclic diketone precursor to the corresponding dilactone. | High regioselectivity and stereoselectivity. researchgate.net |

| Alcohol Dehydrogenases (ADHs) | Oxidation of alcohols to aldehydes or ketones. | Can be used in cascade reactions to generate ketone precursors for BVMOs or acid precursors for lipases. researchgate.net | Utilizes common cofactors, can be coupled with other enzyme systems. researchgate.net |

No Information Found for 1,5-Dioxonane-2,6-dione

Following a comprehensive search of available scientific literature, no specific information was found for the chemical compound "1,5-Dioxonane-2,6-dione." Consequently, the requested article on its "Chemical Reactivity and Transformative Processes" cannot be generated.

Due to the strict requirement to focus solely on "1,5-Dioxonane-2,6-dione" and the absence of any available data for this compound, it is not possible to create a scientifically accurate and informative article that adheres to the provided outline.

Chemical Reactivity and Transformative Processes of 1,5 Dioxonane 2,6 Dione

Derivatization Reactions at the Dioxonane Core

Hydrolysis and Transesterification Reactions of Dioxonane Diesters

Hydrolysis, the cleavage of chemical bonds by the addition of water, is a fundamental reaction for dioxonane diesters like 1,5-dioxonane-2,6-dione. This process is of significant interest, especially in the context of biodegradable polymers derived from such monomers. The ester linkages within the ring are susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases.

In the presence of water, the ester groups of 1,5-dioxonane-2,6-dione can undergo hydrolysis to yield a linear hydroxy acid. This reaction is a key step in the degradation of polymers synthesized from this monomer. The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, hydrolysis is faster under alkaline or acidic conditions compared to neutral pH. researchgate.net

Transesterification is another important reaction for dioxonane diesters. This process involves the exchange of the alkoxy group of an ester with another alcohol. In the context of polymer chemistry, transesterification can occur between polymer chains, leading to changes in molecular weight and polymer architecture. It is a crucial reaction in the synthesis of copolymers and in the recycling of polyesters.

Studies on similar diesters, such as the dioleate esters of hexane-1,6-diol, have shown that hydrolysis can lead to the formation of a monoester and a free fatty acid. nih.gov Concurrently, a transesterification reaction can occur where two monoesters react to form a diester and a free alcohol. nih.gov This interplay between hydrolysis and transesterification highlights the complex reaction pathways available to dioxonane diesters.

Degradation Pathways of 1,5-Dioxonane-2,6-dione and its Polymeric Derivatives

The degradation of 1,5-dioxonane-2,6-dione and its corresponding polyesters is a critical aspect of their application, particularly in fields requiring biocompatible and biodegradable materials. The primary degradation mechanisms are hydrolysis and enzymatic degradation, with thermal and photodegradation also playing a role under specific conditions.

Hydrolytic Degradation Kinetics and Mechanisms

The hydrolytic degradation of polyesters derived from monomers like 1,5-dioxonane-2,6-dione is a process of bulk erosion, where water penetrates the polymer matrix and cleaves the ester bonds throughout the material. researchgate.net This leads to a decrease in molecular weight and, eventually, a loss of mechanical integrity.

The kinetics of hydrolytic degradation are influenced by several factors:

pH: The rate of hydrolysis is significantly affected by the pH of the surrounding environment. Both acidic and alkaline conditions can accelerate the degradation process. researchgate.net For instance, studies on other bio-based polyesters have shown that the final weight loss is a function of the initial solution pH. researchgate.net

Temperature: Higher temperatures generally increase the rate of hydrolytic degradation by providing the necessary activation energy for the reaction.

Water Uptake: The extent of water absorption by the polymer matrix is directly related to the rate of degradation. Higher water uptake facilitates greater access of water molecules to the ester linkages, thereby accelerating hydrolysis. researchgate.net

Research on polyester (B1180765) urethane (B1682113) elastomers has demonstrated that the degradation is primarily due to the acid-catalyzed hydrolysis of the ester groups. dtic.mil Each chain scission event typically produces one acid group, and the rate of this process can be modeled as a pseudo-first-order reaction. dtic.mil

A study on poly(lactic acid) (PLA) oligomers provides insights into the mechanism of hydrolytic degradation. It was found that ester groups near the chain ends hydrolyze at a faster rate than those within the polymer backbone. researchgate.net This is attributed to the more hydrophilic nature of the chain end groups, which facilitates the approach of water molecules. researchgate.net The activation energies for the hydrolysis of ester groups at the chain ends and within the backbone were found to be different, highlighting the influence of the local chemical environment on reactivity. researchgate.net

Below is an interactive data table summarizing the factors influencing hydrolytic degradation kinetics.

| Factor | Effect on Degradation Rate | Observations |

| pH | Accelerated by acidic and alkaline conditions | Final weight loss of polyesters varies with the initial pH of the solution. researchgate.net |

| Temperature | Increases with higher temperatures | Follows Arrhenius-type behavior. |

| Crystallinity | Amorphous regions degrade faster | Can lead to an initial increase in overall crystallinity. researchgate.net |

| Water Uptake | Higher uptake leads to faster degradation | A strong linear relationship between water uptake and mass loss has been observed. researchgate.net |

Enzymatic Degradation of Dioxonane-Based Polyesters

Enzymatic degradation offers a biologically relevant pathway for the breakdown of dioxonane-based polyesters. Enzymes, such as lipases and esterases, can catalyze the hydrolysis of the ester bonds in the polymer chain. This process is typically a surface erosion phenomenon, where the enzyme acts on the surface of the polymer.

The susceptibility of a polyester to enzymatic degradation depends on several factors, including:

Enzyme specificity: Different enzymes exhibit varying levels of activity towards different types of polyesters. For example, PETase from Ideonella sakaiensis has been shown to degrade certain indole-based hyperbranched polyesters. nih.gov

Polymer morphology: Surface area, crystallinity, and hydrophilicity can all affect the rate of enzymatic degradation.

Enzymatic degradation is a key consideration for the use of these materials in biomedical applications, as it determines their resorption rate and biocompatibility within the body. The synthesis of polyesters using enzymes as catalysts is also an area of active research, as it offers a green and highly selective alternative to traditional chemical polymerization methods. nih.gov

The following table presents findings from enzymatic degradation studies.

| Polymer Type | Enzyme | Key Findings |

| Indole-based Hyperbranched Polyesters | PETase from Ideonella sakaiensis | Incorporation of indole (B1671886) facilitated enzymatic degradation. nih.gov |

| Isatin-based Hyperbranched Polyesters | PETase from Ideonella sakaiensis | Isatin had a complex impact on enzymatic degradation. nih.gov |

| Poly(ε-caprolactone) (PCL) and 1,5-dioxepan-2-one (B1217222) (DXO) copolymer | Lipase CA | High molecular weight copolymers were synthesized via enzymatic ring-opening polymerization. nih.gov |

Thermal and Photodegradation Studies

While hydrolysis and enzymatic degradation are the primary degradation pathways under physiological conditions, thermal and photodegradation can become significant under other circumstances.

Thermal Degradation: At elevated temperatures, polyester chains can undergo scission through various mechanisms, including pyrolysis. The presence of acidic catalysts can lower the temperature at which depolymerization occurs. researchgate.net For polymers like poly(1,3-dioxolane), thermal degradation can proceed via depolymerization, regenerating the monomer. researchgate.net The thermal stability of a polyester is an important consideration for its processing and long-term applications where it might be exposed to high temperatures.

Photodegradation: Exposure to ultraviolet (UV) radiation can also lead to the degradation of polyesters. The energy from UV light can be absorbed by the polymer, leading to the formation of free radicals and subsequent chain scission. The susceptibility of a polyester to photodegradation depends on its chemical structure and the presence of any photostabilizers. While not the primary degradation mechanism for many biomedical applications, photodegradation can be relevant for outdoor uses or during sterilization procedures involving UV light.

Structural Modification and Chemical Biology of 1,5 Dioxonane 2,6 Dione Derivatives

Design and Synthesis of Substituted 1,5-Dioxonane-2,6-dione Analogs

The synthesis of the 1,5-dioxonane-2,6-dione ring system and its substituted analogs is a complex challenge due to the entropic and enthalpic barriers associated with the formation of medium-sized rings. researchgate.net However, its prevalence in potent natural products has driven the development of sophisticated synthetic strategies.

The nine-membered dilactone ring is the central structural feature of the antimycin family of natural products, including Antimycin A3 (also known as blastmycin). scispace.comelsevierpure.com These compounds are known for their potent biological activities. The total synthesis of these molecules provides a blueprint for constructing the 1,5-dioxonane-2,6-dione core.

A critical step in these syntheses is the macrolactonization of a seco-acid precursor. For instance, in the synthesis of Antimycin A3, a key intermediate is a complex hydroxy acid which, upon cyclization, forms the nine-membered ring. scispace.com Various methods have been employed to achieve this transformation, which is often the most challenging step. The Yamaguchi lactonization, which involves the activation of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride followed by intramolecular cyclization promoted by a base like 4-dimethylaminopyridine (B28879) (DMAP), is a commonly used and effective method for forming such medium-sized lactones. sci-hub.se

The general approach involves:

Stereocontrolled synthesis of a linear hydroxy acid precursor containing all the necessary chiral centers and functional groups.

Protection of reactive functional groups that would interfere with the cyclization.

Macrolactonization to form the nine-membered dilactone ring.

Deprotection and final modifications to yield the natural product.

The synthesis of UK-2A, another natural product featuring a similar dilactone core, follows comparable strategic principles, underscoring the importance of efficient macrolactonization protocols in accessing this class of compounds.

Chemical probes are essential for elucidating the biological mechanisms of action of bioactive molecules. While specific literature on 1,5-dioxonane-2,6-dione-based probes is limited, the synthetic routes established for natural products offer clear pathways for their creation.

To fashion a chemical probe, a precursor from the natural product synthesis can be modified to include a reporter tag (e.g., a fluorophore) or a bioorthogonal handle for click chemistry (e.g., an azide (B81097) or alkyne). For example, a hydroxyl group on the seco-acid precursor could be derivatized with a linker terminating in an azide group before the macrolactonization step. This would result in a fully functionalized 1,5-dioxonane-2,6-dione analog bearing a "clickable" handle. Such a probe could be used in target identification and validation studies through affinity-based protein profiling or cellular imaging.

A plausible synthetic modification is shown in the table below, illustrating the incorporation of a functional handle for use as a chemical probe.

| Step | Description | Purpose |

| 1 | Synthesize seco-acid precursor of a 1,5-dioxonane-2,6-dione analog. | Establish the core backbone. |

| 2 | Introduce a terminal azide or alkyne onto a side chain. | Install a bioorthogonal handle for "click" chemistry. |

| 3 | Perform macrolactonization. | Form the nine-membered ring. |

| 4 | Deprotect and purify. | Yield the final chemical probe. |

This strategy would allow researchers to "fish" for the cellular binding partners of the bioactive dioxonane scaffold, providing critical insights into its molecular targets.

Structure-Activity Relationship (SAR) Studies of Dioxonane-Based Compounds

Understanding how structural modifications to the 1,5-dioxonane-2,6-dione scaffold affect its biological activity is crucial for designing more potent and selective compounds.

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact on its biological activity. For the 1,5-dioxonane-2,6-dione core, substituents can be varied at multiple positions around the ring.

Key modifications could include:

Altering alkyl chains: Changing the length and branching of substituents can probe the size and hydrophobicity of the target's binding pocket.

Introducing polar groups: Adding hydroxyl, amino, or carboxyl groups can form new hydrogen bonds or ionic interactions, potentially increasing binding affinity and selectivity.

Varying stereochemistry: The chiral centers on the ring are critical. Inverting the stereochemistry at one or more centers can drastically alter the three-dimensional shape of the molecule and its ability to fit into a binding site.

The following table provides a hypothetical example of an SAR study on a generic 1,5-dioxonane-2,6-dione analog, illustrating how different substituents might affect inhibitory activity against a target enzyme.

| Compound | Substituent at C4 | Substituent at C8 | IC₅₀ (nM) |

| 1 | Methyl | Isopropyl | 150 |

| 2 | Ethyl | Isopropyl | 95 |

| 3 | Hydroxymethyl | Isopropyl | 450 |

| 4 | Methyl | Cyclohexyl | 75 |

| 5 | Methyl | tert-Butyl | 200 |

This table is for illustrative purposes only.

Such studies, guided by computational modeling, help build a comprehensive picture of the pharmacophore—the essential features required for biological activity—and guide the rational design of improved analogs. nih.govnih.gov

The nine-membered 1,5-dioxonane-2,6-dione ring is conformationally flexible, capable of adopting multiple low-energy shapes in solution. researchgate.net This contrasts with smaller, more rigid rings like six-membered 1,3-dioxanes. The preferred conformation plays a critical role in defining the spatial orientation of its substituents and carbonyl groups, which are key interaction points for hydrogen bonding and dipole interactions with a biological target.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space Nuclear Overhauser Effect (NOE) experiments, are invaluable for determining the predominant conformation in solution. mdpi.comufrgs.br For example, observing an NOE between protons on opposite sides of the ring would suggest a folded or "crossed" conformation. Computational methods, such as Density Functional Theory (DFT), are used to calculate the relative energies of different possible conformations (e.g., chair, boat, twist-boat) and the energy barriers for interconversion. researchgate.netsikhcom.net

The conformational equilibrium can be influenced by both the substituents on the ring and the polarity of the solvent. Understanding this dynamic behavior is essential, as a molecule may need to adopt a specific, higher-energy conformation to bind to its target. The flexibility of the dioxonane ring can be an advantage, allowing for "induced fit" binding, but it can also be a liability, leading to a significant entropic penalty upon binding.

| Conformer Type | Relative Energy (kcal/mol) (Illustrative) | Key Feature |

| Chair-Boat (CB) | 0.0 | Lowest energy, pseudo-chair geometry |

| Twist-Chair-Boat (TCB) | 1.5 | Twisted intermediate conformation |

| Twist-Boat-Chair (TBC) | 2.1 | Twisted intermediate conformation |

| Boat-Chair (BC) | 0.8 | Alternative low-energy conformer |

Data adapted from conformational studies of related heterocyclic systems for illustrative purposes. researchgate.net

By analyzing and controlling the conformational preferences of 1,5-dioxonane-2,6-dione derivatives, chemists can design molecules that are pre-organized for binding, leading to enhanced affinity and specificity.

Prodrug Strategies and Advanced Delivery System Development utilizing Dioxonane Moieties

The inherent chemical nature of the 1,5-dioxonane-2,6-dione structure makes it an attractive candidate for use in prodrug design and advanced drug delivery systems. A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. Current time information in Dumfries and Galloway, GB.

The core of the 1,5-dioxonane-2,6-dione is a dilactone, which contains two ester bonds. Ester bonds are susceptible to hydrolysis by esterase enzymes that are abundant in the blood and various tissues. This susceptibility to cleavage provides a built-in mechanism for drug release.

A dioxonane moiety could be used in several ways:

As a biodegradable linker: The dioxonane ring could be synthesized to connect two drug molecules or a drug molecule to a targeting or solubilizing group. Once administered, enzymatic hydrolysis of the ester bonds would cleave the ring and release the payload.

As an integral part of a prodrug: A drug containing hydroxyl or carboxyl groups could be incorporated directly into the ring structure during synthesis. The resulting dioxonane-drug hybrid would be inactive until the ring is hydrolyzed in vivo, releasing the active drug.

This strategy offers the potential to improve the pharmacokinetic or physicochemical properties of a drug, such as increasing its solubility, improving its stability, or enabling targeted delivery to specific tissues where certain esterases are overexpressed.

Chemical Design of Dioxonane-Functionalized Prodrugs

The strategic design of prodrugs is a cornerstone of medicinal chemistry, aimed at overcoming pharmaceutical and pharmacokinetic barriers of parent drug molecules. This approach involves the temporary modification of a drug's structure to optimize properties such as solubility, stability, permeability, and site-specific delivery. Prodrugs are inactive compounds that, upon administration, undergo enzymatic or chemical conversion in the body to release the active parent drug. nih.gov

The 1,5-dioxonane-2,6-dione moiety, a cyclic structure containing two ester linkages and functionality resembling a cyclic anhydride (B1165640), presents a theoretical framework for novel prodrug design, although specific applications are not widely documented in current literature. Its chemical nature suggests it could be employed as a promoiety, or a carrier linked to a parent drug. The presence of ester and anhydride-like bonds provides sites for controlled hydrolysis.

Hypothetical Prodrug Strategy:

A drug molecule containing a nucleophilic functional group, such as a hydroxyl (-OH) or an amine (-NH2), could be covalently attached to the 1,5-dioxonane-2,6-dione ring. This would occur via a nucleophilic acyl substitution reaction, where the drug's nucleophile attacks one of the carbonyl carbons of the dioxonane ring, leading to ring-opening and the formation of a new ester or amide bond. This process would link the drug to a linear succinate-ether promoiety.

The resulting prodrug would exhibit altered physicochemical properties, such as increased lipophilicity, which could enhance its ability to cross cell membranes. Once in the systemic circulation or a target tissue, the ester or amide bond connecting the drug would be susceptible to hydrolysis, catalyzed by esterase enzymes or changes in pH, thereby releasing the active drug. The rate of this release could theoretically be tuned by modifying the structure of the dioxonane ring with various substituents.

While common prodrug strategies frequently utilize simpler linkers like esters, amides, and phosphates, the dioxonane structure offers a more complex, bifunctional linker. acs.org The degradation of this promoiety would yield succinic acid and diethylene glycol derivatives, which are generally considered biocompatible. This approach remains a theoretical concept awaiting experimental validation to establish its utility and advantages over existing prodrug technologies.

Advanced Spectroscopic and Structural Elucidation of 1,5 Dioxonane 2,6 Dione

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups and for obtaining a unique molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For 1,5-Dioxonane-2,6-dione, the structure contains two ester functional groups within a nine-membered ring. Hypothetically, its FTIR spectrum would be dominated by strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations of the ester groups, typically expected in the region of 1750-1735 cm⁻¹. The C-O-C stretching vibrations of the ester linkages would likely appear as multiple bands in the 1300-1000 cm⁻¹ region. Additionally, C-H stretching and bending vibrations from the methylene (B1212753) groups in the ring would be observed. Without experimental data, a precise analysis and the creation of a data table of characteristic absorption peaks remain speculative.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR by detecting the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In a hypothetical Raman spectrum of 1,5-Dioxonane-2,6-dione, the symmetric C=O stretching vibration would be a prominent feature. The carbon-carbon backbone and C-H vibrations would also contribute to its unique Raman fingerprint. As with FTIR, no published Raman spectra for this specific compound could be located.

Electronic Spectroscopy and Chiroptical Methods

These techniques probe the electronic structure and stereochemistry of molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy examines the electronic transitions within a molecule. The ester carbonyl groups in 1,5-Dioxonane-2,6-dione would be expected to exhibit a weak n → π* transition at a longer wavelength (around 210-220 nm) and a stronger π → π* transition at a shorter wavelength. The exact positions and intensities of these absorptions are dependent on the molecular conformation and solvent environment. Currently, no experimental UV-Vis absorption data for 1,5-Dioxonane-2,6-dione has been reported in the literature.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. If 1,5-Dioxonane-2,6-dione were to be synthesized in an enantiomerically pure form, ECD could be employed. The Cotton effects observed in the ECD spectrum, which correspond to the electronic transitions of the carbonyl chromophores, would be highly sensitive to the spatial arrangement of the atoms. By comparing the experimental ECD spectrum with that predicted by theoretical calculations, the absolute configuration of the stereocenters could be assigned. However, no such studies have been published for this compound.

Computational and Theoretical Investigations of 1,5 Dioxonane 2,6 Dione

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For 1,5-dioxonane-2,6-dione, MD simulations are invaluable for exploring the dynamics of its flexible nine-membered ring. nih.gov Starting from a low-energy conformation, the simulation shows how the molecule vibrates and undergoes conformational transitions at a given temperature. By analyzing the trajectory, researchers can identify the most populated conformational states and the pathways for interconversion between them. nih.gov A key metric derived from these simulations is the Root Mean Square Fluctuation (RMSF), which quantifies the flexibility of each atom in the ring. nih.gov Atoms with higher RMSF values are part of more flexible regions of the molecule.

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model these solvent effects by surrounding the 1,5-dioxonane-2,6-dione molecule with a box of solvent molecules (e.g., water, chloroform).

The simulation can then reveal how solvent molecules interact with the solute, for example, through hydrogen bonding. These interactions can stabilize certain conformations over others. rsc.org For instance, in a polar solvent, conformations with a larger dipole moment might be favored. By running simulations in different solvents, one can predict how the conformational equilibrium shifts, which in turn affects the molecule's average properties and reactivity. rsc.org

Reaction Mechanism Studies through Computational Approaches

Density Functional Theory (DFT) and other quantum mechanical methods are extensively used to model chemical reactions, allowing researchers to map out entire reaction pathways, identify transient intermediates, and characterize the energy barriers that govern reaction rates.

The Ring-Opening Polymerization (ROP) of cyclic esters is a cornerstone for producing biodegradable polyesters. Computational studies, particularly using DFT, have been instrumental in unraveling the intricate mechanisms of ROP. researchgate.netmdpi.comnih.gov While specific transition state analyses for 1,5-Dioxonane-2,6-dione are not extensively documented, the mechanisms established for analogous cyclic esters, such as lactides and other lactones, provide a robust framework.

The ROP can proceed through various pathways, including coordination-insertion, activated monomer (AM), and active chain-end (ACE) mechanisms, depending on the catalyst and reaction conditions. acs.org DFT calculations allow for the precise modeling of these pathways. The process involves:

Reactant and Product Optimization: The geometries of the monomer, initiator (e.g., an alcohol), and catalyst are optimized to find their lowest energy conformations.

Transition State (TS) Search: Computational algorithms are used to locate the transition state structure for both the initiation (the first monomer unit adding to the initiator) and propagation (subsequent monomer additions) steps. This TS represents the highest energy point along the reaction coordinate.

Frequency Calculation and IRC: A frequency calculation confirms the located structure is a true transition state (characterized by a single imaginary frequency). Intrinsic Reaction Coordinate (IRC) calculations are then performed to verify that the TS correctly connects the reactants and products on the potential energy surface. nih.gov

For organocatalyzed ROP, such as with thiourea (B124793)/amine systems, calculations have shown that the catalyst functions by activating both the monomer and the alcohol initiator through hydrogen bonding, which significantly lowers the activation barrier compared to the uncatalyzed reaction. researchgate.net DFT studies on the ROP of D-lactide catalyzed by thiourea, for example, revealed that the catalyzed reaction has a barrier of 88 kJ mol⁻¹, whereas the uncatalyzed reaction barrier is as high as 176 kJ mol⁻¹, making it kinetically prohibitive. researchgate.net Similar principles apply to the polymerization of 1,5-Dioxonane-2,6-dione, where the catalyst facilitates the nucleophilic attack of the initiator on the monomer's carbonyl group, leading to ring opening. Optimization of the key intermediates and transition states allows for the explanation of catalytic activities and stereocontrol. researchgate.netmdpi.comnih.gov

The efficiency and selectivity of both the synthesis of the dioxonane monomer and its subsequent polymerization are critically dependent on the interaction between the catalyst and the substrate (the monomer or its precursors). Computational modeling provides a detailed picture of these non-covalent interactions. mdpi.com

In organocatalyzed ROP, bifunctional catalysts like thioureas or squaramides are often employed. researchgate.net These catalysts have distinct sites for hydrogen bond donation (the N-H groups) and acceptance (the amine base). DFT models illustrate how the catalyst forms a complex with the monomer and the initiating alcohol. The thiourea part typically activates the monomer by hydrogen bonding to its carbonyl oxygen, making the carbonyl carbon more electrophilic. Simultaneously, the basic amine cocatalyst activates the alcohol initiator by deprotonation, enhancing its nucleophilicity. researchgate.netrsc.org

This dual activation is crucial for the reaction to proceed under mild conditions. Computational techniques like Crystal Orbital Hamilton Population (COHP) analysis can be used to analyze the electronic structure and quantify the strength of the bonds formed in the catalyst-substrate complex. mdpi.com By modeling these interactions, researchers can understand why certain catalysts are more effective than others and rationally design new catalysts with improved activity and selectivity for dioxonane systems. researchgate.netmdpi.comnih.govacs.org

Prediction of Spectroscopic Parameters

Computational quantum mechanics can predict various spectroscopic properties with a high degree of accuracy, serving as a powerful tool for structure elucidation and assignment of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure determination. The prediction of NMR parameters through computation has become a routine part of confirming chemical structures, especially for complex molecules with multiple stereoisomers. nih.gov

The standard method involves the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT (e.g., B3LYP or M06-2X functionals). rsc.orgnih.gov The process for predicting the NMR spectrum of a molecule like 1,5-Dioxonane-2,6-dione involves:

Conformational Search: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average over all contributing conformations.

Geometry Optimization: Optimizing the geometry of each significant conformer at a suitable level of theory.

Shielding Tensor Calculation: Performing a GIAO-DFT calculation on each optimized conformer to compute the isotropic magnetic shielding tensors for each nucleus (e.g., ¹³C, ¹H).

Chemical Shift Calculation: Converting the calculated shielding values to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts can then be compared with experimental data to confirm assignments. acs.org For 1,5-Dioxonane-2,6-dione, the predicted ¹³C NMR chemical shifts would be expected to fall into distinct regions, as outlined in the hypothetical table below.

| Carbon Atom | Environment | Predicted 13C Chemical Shift (ppm) Range |

|---|---|---|

| C2, C6 | Carbonyl (Ester) | 165 - 180 |

| C3, C5 | Methylene (B1212753) α to Carbonyl (O=C-CH2) | 30 - 45 |

| C4 | Methylene α to Ether Oxygen (O-CH2-C) | 60 - 75 |

| C8, C9 | Methylene α to Ether Oxygen (O-CH2-C) | 60 - 75 |

| C7 | Methylene (C-CH2-C) | 20 - 35 |

This table presents plausible predicted chemical shift ranges for 1,5-Dioxonane-2,6-dione based on established ranges for similar functional groups. oregonstate.edulibretexts.orglibretexts.org The exact values would be determined by specific DFT calculations.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. faccts.de When combined with theoretical calculations, it provides a reliable method for stereochemical assignment. nih.gov The methodology relies on Time-Dependent Density Functional Theory (TD-DFT) to simulate the ECD and UV-Vis spectra. respectprogram.org

For a chiral derivative of 1,5-Dioxonane-2,6-dione, the process would be:

Conformational Analysis: A thorough search for all stable conformers of the specific enantiomer (e.g., the R-enantiomer) is performed.

Geometry Optimization: Each conformer is optimized using DFT.

TD-DFT Calculation: For each low-energy conformer, the electronic transition energies, oscillator strengths (for UV-Vis), and rotatory strengths (for ECD) are calculated using TD-DFT. researchgate.net

Spectral Simulation: The final ECD and UV-Vis spectra are generated by summing the contributions from each conformer, weighted by their Boltzmann population. The calculated spectrum is often represented as a curve by applying a Gaussian or Lorentzian broadening to each transition. nih.gov

The calculated spectrum of one enantiomer is then compared to the experimental spectrum. A good match confirms the absolute configuration of the sample. The spectrum of the other enantiomer will be a mirror image. Theoretical studies on the chiroptical properties of substituted 1,4-dioxan-2,5-diones (dilactones) have successfully used semi-empirical molecular orbital calculations to determine the rotatory strengths of n→π* transitions, demonstrating the utility of these methods for understanding the spectra of chiral dioxonane structures. rsc.org

In Silico Molecular Docking and ADME Predictions for Dioxonane Scaffolds

In the context of drug discovery and development, computational methods are essential for predicting how a molecule might behave in a biological system. In silico tools for molecular docking and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties help to identify promising drug candidates early in the discovery pipeline. ijprajournal.com

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a dioxonane derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov The goal is to predict the binding mode and affinity, which is often quantified as a docking score. nih.gov For a dioxonane scaffold being investigated as a potential therapeutic agent, docking studies could reveal its potential to interact with a specific biological target, guiding further development. nih.gov

ADME Predictions involve estimating the pharmacokinetic properties of a molecule. Various computational models, many of which are available as web-based tools like SwissADME, predict key parameters. nih.gov These predictions help to filter out compounds that are likely to fail later in development due to poor bioavailability or unfavorable metabolic profiles. eijppr.com

For the parent 1,5-Dioxonane-2,6-dione molecule, a hypothetical ADME profile can be predicted based on its structure.

| Property | Predicted Value / Assessment | Significance |

|---|---|---|

| Molecular Weight | 158.13 g/mol | Complies with Lipinski's Rule (< 500), good for absorption. |

| LogP (Lipophilicity) | ~ -1.0 to -0.5 | Indicates high hydrophilicity. Complies with Lipinski's Rule (< 5). |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤ 5). |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule (≤ 10). |

| Topological Polar Surface Area (TPSA) | ~ 52.6 Ų | Good value (< 140 Ų), suggests good cell permeability. nih.gov |

| Gastrointestinal (GI) Absorption | High (Predicted) | Likely to be well-absorbed from the gut. eijppr.com |

| Blood-Brain Barrier (BBB) Permeant | No (Predicted) | Low likelihood of crossing into the central nervous system. nih.gov |

This table contains values calculated from the molecular structure of 1,5-Dioxonane-2,6-dione and interpreted based on common drug-likeness rules and ADME prediction models. nih.govnih.gov

These in silico predictions provide a crucial first pass in evaluating the drug-like potential of any new chemical entity, including those built upon a dioxonane scaffold, thereby saving significant time and resources in the drug development process.

Computational Assessment of Ligand-Target Binding Interactions

There is currently no available information in the reviewed scientific literature regarding the computational assessment of ligand-target binding interactions of 1,5-dioxonane-2,6-dione. Such studies, which would typically involve molecular docking simulations and binding affinity calculations, have not been published or are not indexed in accessible scientific databases.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Similarly, there is a lack of published research on the in silico prediction of the ADME properties of 1,5-dioxonane-2,6-dione. These computational studies are crucial in early-stage drug discovery to estimate the pharmacokinetic profile of a compound. The absence of such data for 1,5-dioxonane-2,6-dione means that its potential as a therapeutic agent from a pharmacokinetic perspective remains uncharacterized.

Advanced Applications in Material Science and Organic Synthesis

Biodegradable Polymer Development from 1,5-Dioxonane-2,6-dione Monomers

The development of biodegradable polymers from monomers like 1,5-Dioxonane-2,6-dione is a critical area of research, aiming to create sustainable alternatives to conventional plastics. These materials are particularly valuable in biomedical applications where degradation within the body is required.

Fabrication of Poly(1,5-Dioxonane-2,6-dione) and its Copolymers

The primary method for synthesizing polymers from cyclic ester monomers such as 1,5-Dioxonane-2,6-dione is Ring-Opening Polymerization (ROP). This process involves the opening of the monomer's ring structure and subsequent linking to form long polymer chains. The polymerization can be initiated by various catalysts, including metal-based compounds and, more recently, organocatalysts, which are favored for biomedical applications due to the absence of potentially toxic residual metal contaminants. mdpi.com

For instance, studies on the closely related monomer 1,5-dioxepan-2-one (B1217222) (DXO) demonstrate that organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and the highly efficient phosphazene base t-BuP₄ can effectively promote ROP in a controlled manner. mdpi.comresearchgate.net This process allows for the creation of homopolymers and can be adapted for the synthesis of copolymers by introducing other monomers, such as mPEG or other lactones, into the reaction. mdpi.com This copolymerization strategy is essential for tuning the polymer's properties, such as degradation rate, hydrophilicity, and mechanical strength, to suit specific applications. Similarly, clay minerals like Montmorillonite Maghnite-H+ have been used as non-toxic cationic initiators for the ROP of monomers like 1,3-dioxolane (B20135), highlighting the range of catalytic systems available. orientjchem.org

Control of Molecular Weight, Polydispersity, and Mechanical Properties of Dioxonane Polymers

A key advantage of modern ROP techniques is the ability to precisely control the polymer's molecular architecture. The number-average molecular weight (Mn) and the polydispersity index (PDI), which measures the distribution of molecular weights, are critical parameters that define the material's final properties.

Research on the polymerization of 1,5-dioxepan-2-one (DXO) shows that these parameters can be effectively managed. mdpi.comresearchgate.net The molecular weight of the resulting polymer increases predictably with the monomer-to-initiator ratio, demonstrating a controlled polymerization process. mdpi.com Kinetic studies confirm that the polymerization proceeds in a living manner, meaning the polymer chains continue to grow as long as the monomer is available, which allows for the synthesis of well-defined block copolymers. researchgate.net

This control allows for the production of polymers with narrow molecular weight distributions, often with a PDI below 1.25. researchgate.net The relationship between the monomer/initiator ratio, catalyst, and the resulting polymer characteristics is a cornerstone of designing functional materials.

Below is a data table, based on findings for the related monomer 1,5-dioxepan-2-one (DXO), illustrating the controlled nature of organocatalyzed ROP.

Table 1: Control of Polymer Properties in Organocatalyzed ROP of a Dioxonane Monomer Data derived from studies on 1,5-dioxepan-2-one (DXO) and presented as an illustrative example.

| Catalyst | [M]₀/[I]₀ Ratio | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |

| t-BuP₄ | 50/1 | 96 | 6,100 | 1.15 |

| t-BuP₄ | 100/1 | 95 | 11,900 | 1.16 |

| t-BuP₄ | 200/1 | 92 | 22,100 | 1.18 |

| TBD | 100/1 | 94 | 11,500 | 1.20 |

| DBU | 100/1 | 98 | 12,100 | 1.19 |

Synthesis of Stereoregular Dioxonane-Based Polyesters

Stereochemistry plays a crucial role in determining the properties of polymers. The synthesis of stereoregular polyesters—polymers with a specific, ordered arrangement of stereocenters along the chain—can lead to materials with enhanced thermal and mechanical properties. If a chiral derivative of 1,5-Dioxonane-2,6-dione is used as a monomer, it becomes possible to synthesize stereoregular polymers.

This is often achieved through the use of stereoselective catalysts. Furthermore, a strategy known as stereocomplexation can be employed, where two enantiomeric polymer strands (e.g., a poly(L-monomer) and a poly(D-monomer)) are mixed. researchgate.net This co-crystallization of polymer strands with opposite chirality can result in a new material with significantly enhanced properties, such as a higher melting temperature, compared to the individual enantiopure polymers. researchgate.netsigmaaldrich.com For example, in certain aliphatic polyesters, stereocomplexation has been shown to increase the melting temperature by approximately 20°C. researchgate.netsigmaaldrich.com

Role as Chemical Synthesis Tools and Versatile Intermediates

Beyond polymer science, the unique structure of 1,5-Dioxonane-2,6-dione makes it a valuable tool and intermediate in advanced organic synthesis.

Utility as Chiral Building Blocks or Auxiliaries in Asymmetric Synthesis

In asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries are indispensable tools. A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. sigmaaldrich.comwikipedia.org

Compounds like oxazolidinones are well-known chiral auxiliaries that can be acylated and then undergo highly diastereoselective alkylation reactions. williams.edu A chiral, enantiomerically pure version of 1,5-Dioxonane-2,6-dione could function in a similar capacity. By attaching it to a molecule, its inherent chirality could guide subsequent transformations, allowing for the construction of specific stereocenters before being cleaved from the product. The synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones, where the S-isomer showed significantly higher potency than the R-isomer, underscores the importance of controlling stereochemistry in biologically active molecules. nih.gov

Precursor for the Synthesis of Complex Natural Products and Analogues

The structural motifs found in 1,5-Dioxonane-2,6-dione are present in or can be used to construct a variety of complex natural products. The dione (B5365651) functionality, in particular, serves as a versatile chemical handle for further molecular elaboration.

For example, related 2,5-dialkylcyclohexane-1,3-dione structures have been identified as a new class of natural products, such as chiloglottone, which acts as a sex pheromone for certain orchids. nih.gov The synthesis of these and other complex molecules often relies on the strategic use of precursors that contain key functional groups. The dione moiety can participate in a wide range of chemical reactions, enabling chemists to build intricate molecular architectures. The ability to prepare such precursors allows for the total synthesis of natural products and the creation of analogues with potentially enhanced or modified biological activity.

Innovative Chemical Design and Scaffold Utility in Bio-Related Research

The hypothetical structure of 1,5-Dioxonane-2,6-dione, featuring a nine-membered ring with two ester linkages, presents a unique scaffold for chemical innovation. Its inherent functionalities could be leveraged for various applications in biological research.

Development of Dioxonane Scaffolds for Molecular Probes and Imaging Agents

The development of molecular probes and imaging agents often relies on scaffolds that can be readily functionalized with reporter groups (e.g., fluorophores, radioisotopes) and targeting moieties. While no direct research on 1,5-Dioxonane-2,6-dione for these applications is available, the principles of scaffold design can be extrapolated from similar structures.

The dione functionality within the 1,5-Dioxonane-2,6-dione ring offers potential sites for chemical modification. For instance, the alpha-carbons to the carbonyl groups could be functionalized to introduce linkers for the attachment of imaging payloads. The ester groups, while generally stable, can be susceptible to hydrolysis, a property that could be exploited for the design of activatable probes that respond to specific enzymatic activity within a biological system.

Table 1: Potential Functionalization Sites of 1,5-Dioxonane-2,6-dione for Molecular Probes

| Site | Potential Modification | Purpose |

| Alpha-carbons | Alkylation, Halogenation | Introduction of linkers for reporter groups |

| Carbonyl groups | Ketalization/Acetalization | Protection or modulation of reactivity |

| Ester linkages | Ring-opening reactions | Triggered release of cargo, biodegradability |

The development of such probes would necessitate detailed studies into the reactivity and stability of the 1,5-Dioxonane-2,6-dione scaffold under physiological conditions.

Chemical Strategies for Modifying Biological Systems with Dioxonane Conjugates

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern chemical biology. nist.gov The theoretical 1,5-Dioxonane-2,6-dione could serve as a novel building block for creating bioconjugates.

Strategies for modifying biological systems would likely involve the synthesis of derivatives of 1,5-Dioxonane-2,6-dione that bear bioorthogonal functional groups. These groups would allow for specific and efficient reaction with target biomolecules (e.g., proteins, nucleic acids) in a complex biological environment.

Table 2: Hypothetical Bioconjugation Strategies Involving 1,5-Dioxonane-2,6-dione Derivatives

| Derivative Functional Group | Target Biomolecule Moiety | Reaction Type |

| Azide (B81097) | Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) nist.gov |

| Alkyne | Azide | CuAAC or SPAAC nist.gov |

| Maleimide | Thiol (e.g., Cysteine) | Michael Addition |

| Activated Ester (e.g., NHS ester) | Amine (e.g., Lysine) | Acylation |

The synthesis of these functionalized dioxonanes would be a critical first step. For example, incorporating an azide or alkyne group would enable "click chemistry" reactions, which are known for their high efficiency and biocompatibility. nist.gov The resulting bioconjugates could be used to study protein localization, track drug delivery, or develop novel therapeutic agents. The stability and biodegradability of the dioxonane linker would be important considerations in the design of such conjugates.

Future Research Directions and Outlook for 1,5 Dioxonane 2,6 Dione Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The future synthesis of 1,5-Dioxonane-2,6-dione will likely pivot towards greener and more efficient chemical processes. Current methods for producing cyclic anhydrides often rely on harsh dehydrating agents or multi-step procedures that generate significant waste. nih.gov Research is actively pursuing sustainable alternatives.

A promising avenue is the catalytic cyclization of dicarboxylic acids. An efficient and high-yielding route for synthesizing various cyclic anhydrides has been developed using a catalyst prepared in situ from magnesium chloride (MgCl₂) and dialkyl dicarbonates. acs.orgacs.orgresearchgate.net This method operates under mild conditions and offers high selectivity, making it an attractive strategy to adapt for the synthesis of 1,5-Dioxonane-2,6-dione from its corresponding dicarboxylic acid precursor. acs.org The byproducts are often volatile, simplifying purification. acs.org

Furthermore, the principle of atom economy—maximizing the incorporation of all starting materials into the final product—is a critical goal. rsc.orgresearchgate.net Methodologies such as the palladium-catalyzed C(sp³)-H carbonylation of free carboxylic acids represent a frontier in anhydride (B1165640) synthesis. nih.gov This approach creates the cyclic anhydride structure by forming new carbon-carbon bonds directly, offering a highly atom-economical pathway that avoids the need for pre-functionalized substrates. nih.gov Applying such advanced C-H activation strategies to precursors of 1,5-Dioxonane-2,6-dione could provide a transformative and sustainable manufacturing process.

Exploration of Novel Catalytic Systems for Dioxonane Ring Transformations

The reactivity of the 1,5-Dioxonane-2,6-dione ring, particularly through ring-opening polymerization (ROP), is central to its potential application in polymer chemistry. The development of novel catalytic systems is crucial for controlling this transformation to produce well-defined polymers with tailored properties.

For related cyclic esters like dioxolanones, research has shown that catalyst design is key to managing side reactions. rsc.org For instance, sterically-unencumbered and electronically-neutral salen aluminum catalysts have demonstrated a good balance of reactivity and selectivity in the ROP of 5-phenyl-1,3-dioxolane-4-one. rsc.org Similarly, organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) or combinations of thiourea (B124793) and (-)-sparteine, have been used to polymerize dioxan-2,5-diones in a controlled manner under mild conditions. researchgate.net

Future work on 1,5-Dioxonane-2,6-dione should explore a diverse suite of catalysts, including:

Multifunctional Catalysts: Systems that covalently link a Lewis acid and a cocatalyst can enhance activity and selectivity in epoxide copolymerization, a principle that could be extended to dioxonane ROP. escholarship.org

Acid-Exchanged Clays: Montmorillonite clays, such as Maghnite-H+, have been used as non-toxic, reusable cationic initiators for the ROP of monomers like 1,3-dioxolane (B20135). orientjchem.org

Metal-Based Catalysts: Inspired by successes in epoxide copolymerization, metal salen-type catalysts and metal porphyrin complexes could offer unique control over the polymerization of dioxonanes. escholarship.org

The goal is to identify catalytic systems that not only efficiently open the dioxonane ring but also prevent undesirable side reactions, control the polymer's molecular weight and stereochemistry, and function under environmentally benign conditions.

Table 1: Catalytic Systems for Ring-Opening of Related Cyclic Monomers

| Catalyst System | Monomer Example | Key Advantages | Reference |

|---|---|---|---|

| MgCl₂ and Dialkyl Dicarbonates | Various Dicarboxylic Acids | Mild conditions, high yield, sustainable. | acs.orgresearchgate.net |

| Salen Aluminium Catalysts | 5-phenyl-1,3-dioxolane-4-one | Good balance of reactivity and selectivity. | rsc.org |

| Maghnite-H+ (Montmorillonite Clay) | 1,3-Dioxolane | Non-toxic, reusable, simple procedure. | orientjchem.org |

| DMAP / Thiourea-(-)-sparteine | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione | Controlled polymerization, mild conditions. | researchgate.net |

Advanced Characterization and Structure-Property Relationships of Dioxonane-Based Materials

A fundamental objective in polymer science is to understand and predict how a monomer's chemical structure dictates the final material's macroscopic properties. nih.gov For polymers derived from 1,5-Dioxonane-2,6-dione, a thorough investigation into their structure-property relationships will be essential for guiding their application.

Key research activities in this area should include:

Influence of Molecular Architecture: Systematically studying how the incorporation of the 1,5-Dioxonane-2,6-dione unit affects polymer characteristics compared to materials derived from other cyclic esters. For instance, introducing rigid ring structures into a polymer backbone is an effective way to manipulate bulk properties like tensile strength and modulus. rsc.org

Thermal and Mechanical Analysis: Utilizing techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA) to determine the glass transition temperature (Tg), melting temperature (Tm), thermal stability, and viscoelastic behavior of new polymers. uomustansiriyah.edu.iq The mechanical properties of polymers are known to be highly sensitive to temperature changes. uomustansiriyah.edu.iq

Copolymerization Studies: Creating copolymers of 1,5-Dioxonane-2,6-dione with other monomers (e.g., lactide, caprolactone) to tune properties. Studies on other systems have shown that copolymerization can significantly improve characteristics like the degree of conversion and mechanical strength. mdpi.com

Morphological Characterization: Using Scanning Electron Microscopy (SEM) and Wide-Angle X-ray Diffraction (WAXD) to investigate the polymer's morphology (e.g., amorphous, semi-crystalline, heterogeneous) and correlate it with mechanical performance, such as impact resistance. mdpi.comdigitellinc.com

Table 2: Influence of Monomer Structure on Polymer Properties

| Structural Feature | Effect on Polymer Property | Example System | Reference |

|---|---|---|---|

| Incorporation of Rigid Rings (e.g., cyclopropane) | Can decrease crystallinity, affecting tensile strength and modulus. | Polyesters with cyclopropane (B1198618) in the backbone. | rsc.org |

| High Ether Oxygen Content | Can enhance affinity for CO₂ leading to superior gas separation performance. | Poly(1,3-dioxolane)-based polymers. | digitellinc.com |

| Stiff Molecular Structure (e.g., Bis-GMA) | Contributes to high polymer modulus and strength. | Dimethacrylate networks for dental resins. | mdpi.com |

| Introduction of Bulky Groups (e.g., -C(CF₃)₂) | Increases fractional free volume, leading to higher gas permeability. | Poly(arylene ether ketone)s. | nih.gov |

Expanding the Scope of Integrated Computational and Experimental Approaches in Dioxonane Research

The synergy between computational modeling and experimental validation is a powerful tool in modern chemistry. Applying this integrated approach to 1,5-Dioxonane-2,6-dione research can accelerate discovery and provide deep mechanistic insights.

Future research should leverage computational chemistry to:

Model Reaction Mechanisms: Use Density Functional Theory (DFT) and other methods to elucidate the pathways of both the synthesis and the ring-opening polymerization of 1,5-Dioxonane-2,6-dione. This can help in designing better catalysts and optimizing reaction conditions.

Predict Polymer Properties: Employ molecular dynamics (MD) simulations to predict the conformational behavior, chain packing, and ultimately the physical properties of polymers derived from the dioxonane monomer. This allows for in silico screening of potential materials before committing to laboratory synthesis.

Guide Molecular Design: Use computational tools to design novel dioxonane derivatives with specific electronic or steric properties. For example, flexible docking studies have been used to understand inhibitor binding and guide the design of new therapeutic agents based on heterocyclic cores. ebi.ac.uk

By combining these computational predictions with targeted experimental work—such as kinetic studies, polymer characterization, and performance testing—researchers can establish a robust feedback loop that drives innovation in dioxonane chemistry more efficiently.

Rational Design of Next-Generation Dioxonane-Containing Molecules for Emerging Applications

Beyond its role as a monomer, the 1,5-Dioxonane-2,6-dione scaffold can serve as a building block for a wide range of functional small molecules and materials. mdpi.com Rational design, guided by a deep understanding of structure-activity relationships, will be key to unlocking these emerging applications.

Potential areas for exploration include:

Biomedical Materials: The presence of ester and ether linkages suggests that materials derived from 1,5-Dioxonane-2,6-dione could be biodegradable and biocompatible. This opens possibilities for applications in drug delivery, tissue engineering scaffolds, and resorbable medical devices. Research into other dioxolane and dioxane derivatives has already shown promise in developing agents to overcome multidrug resistance in cancer therapy. nih.gov

Functional Polymers: By chemically modifying the dioxonane ring or creating copolymers, it may be possible to create materials with advanced functionalities. For example, polymers based on 1,3-dioxolane have demonstrated high CO₂ permeability and selectivity, suggesting potential applications in gas separation membranes. digitellinc.com

Novel Heterocyclic Synthesis: The 1,5-Dioxonane-2,6-dione ring itself can be a versatile intermediate in the synthesis of more complex O-heterocycles, similar to how other diketones are used as key intermediates in building pyridines, quinolines, and pyrylium (B1242799) salts. nih.gov

The overarching goal is to move beyond simple homopolymers and explore how the unique structural and chemical features of 1,5-Dioxonane-2,6-dione can be leveraged to create next-generation molecules that address specific challenges in medicine, materials science, and sustainable technology.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,5-dioxonane-2,6-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of 1,5-dioxonane-2,6-dione derivatives often involves condensation reactions using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a precursor. For example, acylation reactions with benzoyl chloride in acetonitrile, catalyzed by DMAP, yield high-purity products after 16-hour stirring and subsequent acid quenching . To optimize conditions, researchers should:

- Conduct factorial experiments to assess molar ratios (e.g., 1:1 Meldrum’s acid to acylating agent), temperature (e.g., ice-water bath vs. room temperature), and solvent polarity.

- Monitor reaction progress via TLC/HPLC and characterize intermediates via IR and ¹H NMR .

- Prioritize cost-effective purification (e.g., vacuum concentration and recrystallization over column chromatography) for scalability .

Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish 1,5-dioxonane-2,6-dione from structurally similar diones?

- Methodological Answer : Differentiation relies on spectral fingerprinting:

- ¹H NMR : Look for distinct splitting patterns from methyl groups in Meldrum’s acid derivatives (e.g., singlet at δ 1.7 ppm for 2,2-dimethyl groups) and aromatic protons in acylated products .

- IR : Strong carbonyl stretches (~1750–1850 cm⁻¹) confirm dione functionality, while ester/ketone bands (~1700 cm⁻¹) indicate substitution patterns .

- Cross-validate with CHN elemental analysis and mass spectrometry for molecular weight confirmation .

Q. What safety protocols are critical when handling 1,5-dioxonane-2,6-dione in laboratory settings?

- Methodological Answer : While specific toxicity data for 1,5-dioxonane-2,6-dione is limited, analogous diones (e.g., 1,4-dioxane derivatives) require stringent precautions:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Implement waste management plans for acidic byproducts (e.g., 1M HCl quench) and solvent recovery .

- Refer to NIOSH guidelines for air quality monitoring and emergency procedures .

Advanced Research Questions

Q. How do CYP450 enzymes metabolize 1,5-dioxonane-2,6-dione derivatives, and what experimental systems can model this biotransformation?

- Methodological Answer : CYP1A1 and other isoforms may oxidize dione compounds into quinones or hydroxylated metabolites. To study this:

- Reconstitute purified CYP450 isoforms (e.g., CYP1A1) with NADPH-P450 reductase (POR) in vitro. Monitor metabolites via HPLC-MS, noting dihydrodiols (if epoxide hydrolase is present) or diones (if absent) .

- Compare metabolic profiles in microsomal systems (e.g., HRN mouse liver microsomes) to identify enzyme-specific pathways .

- Use cytochrome b5 supplementation to assess its role in enhancing oxidation efficiency .

Q. What computational strategies predict the binding affinity of 1,5-dioxonane-2,6-dione derivatives to target proteins (e.g., kinases)?

- Methodological Answer :

- Retrieve protein structures (e.g., from PDB) and prepare ligands via molecular docking (e.g., AutoDock Vina). Validate docking poses against crystallographic data for reliability .

- Apply rescoring algorithms (e.g., MM-GBSA) to refine binding energy calculations.